Bienvenue dans la boutique en ligne BenchChem!

1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride

Medicinal Chemistry Stereochemistry Piperazine Derivatives

1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride (CAS 1396880-70-8) is a synthetic piperazine derivative featuring a cyclopropyl-hydroxyethyl moiety on one piperazine nitrogen and a 4-ethoxybenzoyl group on the other. With a molecular formula of C18H27ClN2O3 and a molecular weight of 354.88 g/mol, this compound presents a distinct physicochemical profile relative to simpler N-benzoylpiperazine analogs: a calculated LogP of 1.47, a topological polar surface area of 53 Ų, four hydrogen bond acceptors, one hydrogen bond donor, and an Fsp3 value of 0.61, indicating a moderately high fraction of sp3-hybridized carbons that may influence solubility and conformational flexibility.

Molecular Formula C18H27ClN2O3
Molecular Weight 354.88
CAS No. 1396880-70-8
Cat. No. B2867022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride
CAS1396880-70-8
Molecular FormulaC18H27ClN2O3
Molecular Weight354.88
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
InChIInChI=1S/C18H26N2O3.ClH/c1-2-23-16-7-5-15(6-8-16)18(22)20-11-9-19(10-12-20)13-17(21)14-3-4-14;/h5-8,14,17,21H,2-4,9-13H2,1H3;1H
InChIKeyIZNAVVIBBKFMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol Hydrochloride (CAS 1396880-70-8): Core Structural Identity & Physicochemical Fingerprint for Procurement Decisions


1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride (CAS 1396880-70-8) is a synthetic piperazine derivative featuring a cyclopropyl-hydroxyethyl moiety on one piperazine nitrogen and a 4-ethoxybenzoyl group on the other . With a molecular formula of C18H27ClN2O3 and a molecular weight of 354.88 g/mol, this compound presents a distinct physicochemical profile relative to simpler N-benzoylpiperazine analogs: a calculated LogP of 1.47, a topological polar surface area of 53 Ų, four hydrogen bond acceptors, one hydrogen bond donor, and an Fsp3 value of 0.61, indicating a moderately high fraction of sp3-hybridized carbons that may influence solubility and conformational flexibility [1].

Procurement Risk Alert: Why 1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol Hydrochloride Cannot Be Replaced by Generic Piperazine Derivatives


Generic substitution within the N-benzoylpiperazine class is not scientifically defensible for 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride. The cyclopropyl-hydroxyethyl substituent introduces a chiral center and a hydrogen-bond donor that are absent in simpler analogs such as 1-(4-ethoxybenzoyl)piperazine or 1-benzyl-4-(4-ethoxybenzoyl)piperazine [1]. These structural features directly alter the compound's conformational ensemble, hydrogen-bonding capacity, and metabolic vulnerability compared to achiral, lipophilic analogs lacking the secondary alcohol. Even the (1S)-enantiomer (available as CS-27-896456) may exhibit divergent target engagement or pharmacokinetic behavior relative to the racemate, making stereochemical specification a critical procurement parameter [2]. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest comparators.

Quantitative Differentiation Evidence: 1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol Hydrochloride vs. Nearest Structural Analogs


Chiral Center Introduction: Enantiomeric Specification as a Differentiation Parameter vs. Achiral N-Benzoylpiperazine Analogs

Unlike achiral comparator 1-(4-ethoxybenzoyl)piperazine (CAS not assigned; MW 234.29 g/mol) which lacks stereochemical complexity, 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride contains a single chiral center at the cyclopropyl-hydroxyethyl carbon. This stereocenter enables enantiomeric resolution, with the (1S)-enantiomer (Chem-Space ID CSCS20960630941) available as a discrete chemical entity [1]. The racemate and individual enantiomers may exhibit differential binding to chiral biological targets, as demonstrated across the hydroxyethylpiperazine class of HIV-1 protease inhibitors where cyclopropyl-containing analogs achieved Cmax values of 17 μM and the lowest CIC95/IC50 ratios observed in the class [2][3]. No direct enantiomer-specific binding data is currently available for this specific compound.

Medicinal Chemistry Stereochemistry Piperazine Derivatives

Hydrogen-Bond Donor Capacity: Impact on Solubility and Target Engagement vs. N-Benzyl and N-Phenoxypropyl Analogs

The target compound possesses one hydrogen-bond donor (HBD) from its secondary alcohol, a feature absent in comparator compounds 1-(4-ethoxybenzoyl)piperazine (HBD = 0) and 1-benzyl-4-(4-ethoxybenzoyl)piperazine (HBD = 0) . The topological polar surface area of 53 Ų and LogP of 1.47 for the (1S)-enantiomer [1] place this compound closer to optimal CNS drug-like space (typically PSA < 90 Ų, LogP 1–3) compared to the more lipophilic 1-benzyl-4-(4-ethoxybenzoyl)piperazine, which has a higher calculated LogP due to its benzyl substituent. The hydrogen-bond donor may also enhance aqueous solubility relative to fully N-substituted analogs, although experimental solubility data are not available for this compound.

Physicochemical Properties Drug-likeness Solubility

Rotatable Bond Count and Conformational Flexibility: Differentiation from Rigidified Piperazine Analogs for Target-Specific Binding

The target compound contains 6 rotatable bonds (Chem-Space data for the (1S)-enantiomer [1]), conferring greater conformational flexibility than the more rigid comparator (4-(4-ethoxybenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone, which contains a conformationally restricted cyclopropylmethanone linker and an additional fluorophenyl ring . The cyclopropyl-hydroxyethyl side chain provides a flexible linker with a terminal hydroxyl that can act as a hydrogen-bond donor or acceptor, whereas the cyclopropylmethanone analog presents only a ketone hydrogen-bond acceptor. This flexibility may enable induced-fit binding to protein targets with deeper or more conformationally adaptable binding pockets, a property leveraged in the design of PROT (proline transporter) inhibitors where acyl-piperazine flexibility was critical for achieving nanomolar potency [2].

Conformational Analysis Medicinal Chemistry Ligand Efficiency

Cyclopropyl Group Metabolic Stability: Class-Level Advantage Over Alkyl-Substituted Piperazine Analogs

The cyclopropyl group in the target compound's hydroxyethyl side chain may confer metabolic stability advantages over linear alkyl-substituted analogs, based on the well-established 'cyclopropyl effect' in medicinal chemistry. In the HIV-1 protease inhibitor class, cyclopropylpiperazine-containing analogs demonstrated the highest oral absorption (Cmax = 17 μM) and excellent potency relative to analogs with larger cycloalkyl or acyclic alkyl groups [1]. While no direct metabolic stability data exist for 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride versus, for example, an N-isopropyl or N-cyclopentyl analog, the class-level precedent supports the hypothesis that the cyclopropyl group provides a favorable balance of lipophilicity and metabolic resistance compared to larger alkyl substituents.

Metabolic Stability Pharmacokinetics Cyclopropyl Effect

High-Priority Procurement Scenarios for 1-Cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol Hydrochloride Based on Differentiated Evidence


Chiral Probe Development for Stereospecific Target Engagement Studies

The availability of this compound as a defined (1S)-enantiomer (Chem-Space CS-27-896456, MW 355 Da, LogP 1.47) enables its use as a chiral probe in biochemical assays where stereochemistry governs target binding. Unlike achiral analogs such as 1-(4-ethoxybenzoyl)piperazine, the enantiopure form can be used to establish enantiomeric selectivity ratios for receptors, enzymes, or transporters that discriminate between stereoisomers. This is particularly relevant for CNS targets where piperazine derivatives with hydrogen-bond donors have demonstrated enhanced receptor engagement [1].

Structure-Activity Relationship (SAR) Studies Exploring the Cyclopropyl-Hydroxyethyl Pharmacophore

This compound serves as a key intermediate or comparator in SAR campaigns investigating the contribution of the cyclopropyl-hydroxyethyl moiety to biological activity. Its physicochemical profile (PSA 53 Ų, HBD 1, LogP 1.47) occupies a distinct region of drug-like chemical space compared to benzyl-substituted analogs, making it valuable for probing the impact of hydrogen-bond donor capacity and moderate lipophilicity on target affinity, selectivity, and permeability [1]. The class-level precedent from HIV-1 protease inhibitor development, where cyclopropylpiperazine analogs demonstrated superior oral absorption, further supports its inclusion in pharmacokinetic optimization programs [2].

Comparative Metabolic Stability Screening Against N-Alkyl Piperazine Derivatives

The cyclopropyl group in the hydroxyethyl side chain provides a built-in metabolic stability feature that can be benchmarked against N-alkyl or N-benzyl analogs in liver microsome or hepatocyte stability assays. Procurement of this compound alongside its closest achiral or differently N-substituted analogs (e.g., 1-benzyl-4-(4-ethoxybenzoyl)piperazine) enables direct head-to-head comparison of intrinsic clearance, CYP-mediated metabolism, and metabolite identification, leveraging the well-documented metabolic shielding effect of the cyclopropyl group observed across multiple piperazine-based chemical series [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a calculated LogP of 1.47 and PSA of 53 Ų, this compound falls within the favorable CNS drug-like property space (LogP 1–3, PSA < 90 Ų). It can be used as a reference standard in CNS permeability panels (e.g., PAMPA-BBB or MDR1-MDCK assays) to calibrate the relationship between hydrogen-bond donor count, rotatable bond count, and passive permeability across the blood-brain barrier. The analog 1-(4-ethoxybenzoyl)piperazine, lacking the hydroxyethyl group, would serve as a matched molecular pair to isolate the contribution of the single hydrogen-bond donor to permeability and efflux ratio [1].

Quote Request

Request a Quote for 1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.